molecular formula C10H12O2 B2800253 4-(2-Hydroxypropan-2-yl)benzaldehyde CAS No. 81036-81-9

4-(2-Hydroxypropan-2-yl)benzaldehyde

Cat. No.: B2800253
CAS No.: 81036-81-9
M. Wt: 164.204
InChI Key: RCUMJJBGXUQSOF-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a hydroxypropan-2-yl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of p-tolualdehyde with 2-amido-2-cyanoacetamide and sulfur in the presence of 1-methylimidazole and a solvent mixture of toluene and N-methyl-2-pyrrolidinone. The reaction is typically carried out at elevated temperatures (130°C) for an extended period (25 hours) and then purified through column chromatography .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: 4-(2-Hydroxypropan-2-yl)benzoic acid.

    Reduction: 4-(2-Hydroxypropan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the hydroxypropan-2-yl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxypropan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a hydroxypropan-2-yl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUMJJBGXUQSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81036-81-9
Record name 4-(2-hydroxypropan-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-[4-(Hydroxymethyl)phenyl]propan-2-ol (1.0 g, 6 mmol) was dissolved in the mixture of ethyl acetate (10 mL) and dichloromethane (5 mL). To the solution, MnO2 (2.6 g, 30 mmol) was added, and the mixture was stirred overnight at room temperature. The solid was filtered off and washed with ethyl acetate. The combined organic phases were concentrated to afford the title compound. 1H NMR (400 MHz CDCl3): δ 10.00 (s, 1H), 7.80 (d, 2H), 7.60 (d, 2H), 1.60 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step Two

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